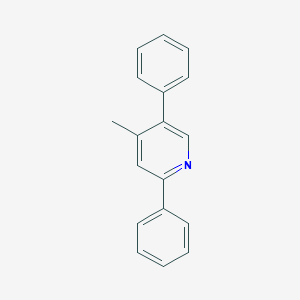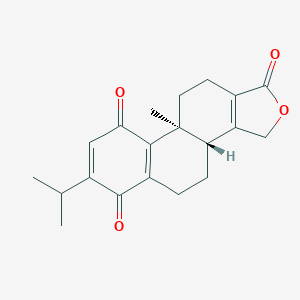
4-Methyl-2,5-diphenylpyridine
概要
説明
4-Methyl-2,5-diphenylpyridine is an organic compound with the molecular formula C18H15N. It is a derivative of pyridine, characterized by the presence of a methyl group at the fourth position and phenyl groups at the second and fifth positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-diphenylpyridine typically involves a multicomponent reaction. One efficient method includes the reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as a catalyst. This method is advantageous due to its simplicity, mild reaction conditions, and high yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of reusable heterogeneous catalysts, such as activated Fuller’s earth, is preferred for its economic and ecological benefits .
化学反応の分析
Types of Reactions: 4-Methyl-2,5-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
4-Methyl-2,5-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials, such as polymers and thin films.
作用機序
The mechanism of action of 4-Methyl-2,5-diphenylpyridine involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can participate in various catalytic processes. Additionally, its interactions with biological molecules, such as proteins and nucleic acids, are being studied to understand its potential therapeutic effects .
類似化合物との比較
2,5-Diphenylpyridine: Lacks the methyl group at the fourth position.
4-Methyl-2-phenylpyridine: Lacks one phenyl group at the fifth position.
2,4,6-Triarylpyridines: Have additional aryl groups at the sixth position.
Uniqueness: 4-Methyl-2,5-diphenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound in various research fields .
特性
IUPAC Name |
4-methyl-2,5-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-14-12-18(16-10-6-3-7-11-16)19-13-17(14)15-8-4-2-5-9-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQCNNMCDMYPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565515 | |
| Record name | 4-Methyl-2,5-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156021-08-8 | |
| Record name | 4-Methyl-2,5-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methyl-2,5-diphenylpyridine in the development of efficient OLEDs?
A1: this compound (mdp) acts as a cyclometalating ligand in novel tris-cyclometalated iridium(III) complexes. These complexes, (ppy)2Ir(mdp) and (ppy)Ir(mdp)2 (where ppy is 2-phenylpyridine), exhibit desirable photophysical properties for use as phosphorescent emitters in OLEDs []. Specifically, they demonstrate high photoluminescence quantum yields (0.76-0.85) and short excited state lifetimes (0.07-0.11 μs) []. These properties translate to highly efficient OLED devices with reduced efficiency roll-off at high luminance, making them suitable for practical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














